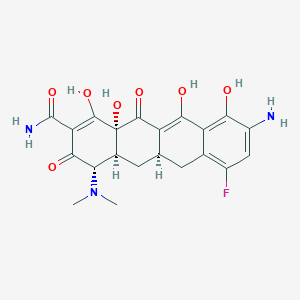

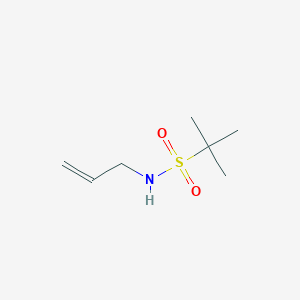

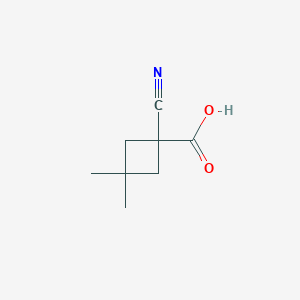

![molecular formula C18H18F3N3O2 B1425445 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid CAS No. 1208081-94-0](/img/structure/B1425445.png)

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid

Übersicht

Beschreibung

The compound “4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by techniques such as mass spectra, 1H NMR, 13C NMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the replacement of the naphthalene moiety with the benzene moiety, the addition of chloride to the meta position of this benzene moiety, and the addition of the methyl group to the meta position or the ethyl or oxymethyl group to the para position of this benzene moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a solid form, a specific molecular weight, and a specific empirical formula .Wissenschaftliche Forschungsanwendungen

Molecular Binding and DNA Interaction

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid and its analogs have shown significant potential in binding with DNA structures, particularly in the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding capability is utilized in fluorescent DNA staining, providing valuable tools for cell biology research, including chromosome and nuclear staining, and flow cytometry. These compounds serve as a foundation for designing drugs targeting DNA interactions, highlighting their importance in research focused on cellular processes and genetic analysis (Issar & Kakkar, 2013).

Pharmacological Applications

The structural characteristics of these compounds have been explored for various pharmacological applications, notably as DPP IV inhibitors for treating type 2 diabetes mellitus. The versatility of the piperazine moiety within these structures contributes to their function as enzyme inhibitors, demonstrating the potential for developing novel antidiabetic drugs. The breadth of research into DPP IV inhibitors underscores the ongoing search for effective treatments for diabetes, with these compounds standing out for their innovative approach to enhancing insulin secretion (Mendieta, Tarragó, & Giralt, 2011).

Safety And Hazards

The safety and hazards associated with similar compounds often include specific hazard statements and precautionary statements. For example, one similar compound has the hazard statement H319, which indicates that it causes serious eye irritation, and the precautionary statements P280, P305 + P351 + P338, and P337 + P313, which provide instructions for handling and first aid .

Zukünftige Richtungen

The future directions for research on similar compounds often involve further studies on their biological activities and potential applications in various fields. For example, one similar compound is currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML) .

Eigenschaften

IUPAC Name |

4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O2/c1-23-6-8-24(9-7-23)16-15(18(19,20)21)10-14(11-22-16)12-2-4-13(5-3-12)17(25)26/h2-5,10-11H,6-9H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARVCHIEXGKVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

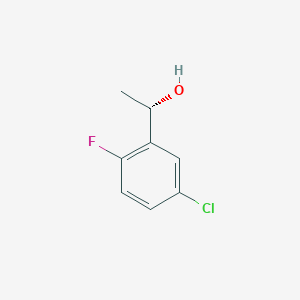

![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)

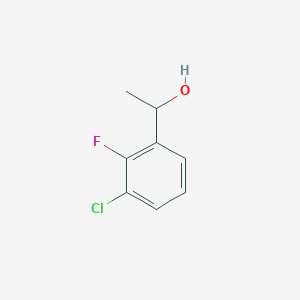

![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)

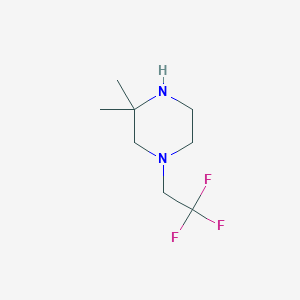

![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)

![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)

![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)